Isooctyldinitrophenol

Description

Contextualization within Relevant Chemical Classes

Phenol (B47542), isooctyldinitro- belongs to several key chemical classes:

Phenols: These are compounds containing a hydroxyl (-OH) group bonded directly to an aromatic hydrocarbon ring. sciencemadness.org Phenols are known to be more acidic than alcohols and can form strong hydrogen bonds, which influences their solubility and boiling points. britannica.comnih.gov

Dinitrophenols: This subclass of phenols is characterized by the presence of two nitro (-NO2) groups on the aromatic ring. hmdb.ca The electron-withdrawing nature of the nitro groups significantly increases the acidity of the phenolic hydroxyl group. smolecule.com

Alkylated Phenols: The presence of the isooctyl group places this compound in the category of alkylated phenols. acs.org The alkyl chain, a non-polar hydrocarbon substituent, significantly impacts the compound's lipophilicity (its ability to dissolve in fats, oils, and non-polar solvents). acs.org

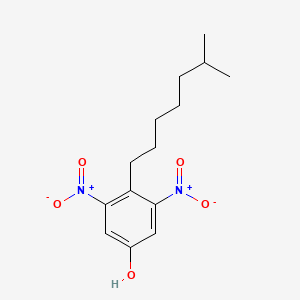

The specific isomer discussed here is 2,4-Dinitro-6-(1-methylheptyl)phenol, also referred to as DNOP. ontosight.ainoaa.gov Its structure marries the reactive and electronic properties of dinitrophenols with the steric and solubility characteristics imparted by the bulky isooctyl group.

Historical Trajectory of Scientific Inquiry Related to Analogous Compounds

The scientific investigation of dinitrophenols is most notably marked by the extensive research on its simpler analogue, 2,4-dinitrophenol (B41442) (DNP). wikipedia.org Initially used in the manufacturing of munitions and as a dye, DNP's potent biological activity was discovered in the 1930s. scispace.com Researchers at Stanford University found that DNP significantly increases metabolic rate, leading to its use as a weight-loss drug. nih.gov

The mechanism of action was later identified in 1948 by William F. Loomis and Fritz Albert Lipmann, who discovered that DNP acts as a protonophore, uncoupling oxidative phosphorylation in mitochondria. nih.gov This process dissipates the proton gradient in mitochondria, causing energy to be released as heat rather than being stored in ATP. nih.gov However, due to a very narrow therapeutic window and severe toxicity, its use in humans was banned in the United States in 1938. wikipedia.orgnih.gov Despite the ban, research into DNP and its derivatives has continued, exploring its mechanism and potential applications at low, weight-neutral doses for conditions like neurodegenerative diseases. nih.govnih.gov This historical context provides a critical foundation for understanding the research interest in more complex derivatives like Phenol, isooctyldinitro-.

Significance of Phenol, Isooctyldinitro- as a Model Compound for Advanced Research

While specific research explicitly using Phenol, isooctyldinitro- as a model compound is not widespread, its structure makes it a valuable tool for several areas of advanced research. 2,4-dinitrophenol itself is considered a benchmark compound for alkyl dinitrophenols. researchgate.net The addition of the isooctyl group in Phenol, isooctyldinitro- provides a model to study:

The influence of lipophilicity: The long, branched alkyl chain dramatically increases the compound's non-polar character compared to DNP. This makes it an ideal model to investigate how lipophilicity affects the transport of dinitrophenols across biological membranes and their partitioning into different cellular compartments. This is particularly relevant for designing molecules with targeted delivery or specific pharmacokinetic properties. mdpi.com

Structure-activity relationships: By comparing the biological and chemical activities of Phenol, isooctyldinitro- to simpler dinitrophenols, researchers can elucidate the role of the alkyl substituent. This helps in understanding how steric bulk and lipophilicity modulate the uncoupling activity and other interactions at a molecular level.

Environmental science studies: Phenolic compounds are common environmental pollutants. Phenol itself is used as a model compound in studies on the degradation of aromatic pollutants. researchgate.netresearchgate.net The structure of Phenol, isooctyldinitro-, with its combination of an aromatic ring, nitro groups, and a hydrocarbon chain, makes it a relevant model for studying the environmental fate and transport of complex industrial chemicals. nih.gov It can also serve as a model for developing extraction and separation techniques for phenolic compounds from complex mixtures like pyrolysis oil. hmdb.ca

Overview of Research Paradigms and Theoretical Frameworks Applied to Phenolic Dinitro Compounds

The study of phenolic dinitro compounds employs a range of experimental and theoretical approaches.

Experimental Paradigms:

Mitochondrial Bioenergetics: A primary research paradigm involves studying the effects of these compounds on mitochondrial function. Techniques are used to measure oxygen consumption, membrane potential, and ATP synthesis to quantify their uncoupling activity. nih.govnih.gov

Synthesis and Derivatization: The synthesis of various alkylated and ester derivatives of dinitrophenols is a common research practice. mdpi.comresearchgate.net This allows for the systematic exploration of how modifying the structure affects the compound's properties. Typical synthetic routes involve the nitration of alkylphenols or the alkylation of dinitrophenol. scispace.comwikipedia.org

Analytical Chemistry: Methods like High-Performance Liquid Chromatography (HPLC) are developed and validated for the detection and quantification of phenols and nitrophenols in various matrices, including environmental water samples. researchgate.net This is crucial for monitoring and degradation studies.

Theoretical Frameworks:

Density Functional Theory (DFT): DFT calculations are a powerful tool used to understand the electronic structure and reactivity of nitroaromatic compounds. These calculations can provide insights into reaction mechanisms and predict properties like electronic stability. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of compounds with their biological activity. For phenolic dinitrophenols, QSAR studies can help predict their uncoupling potency based on physicochemical parameters like pKa and lipophilicity (logP).

Below are data tables summarizing key properties of Phenol, isooctyldinitro- and its parent compound, phenol.

Table 1: Chemical Identity of Phenol, Isooctyldinitro-

| Identifier | Value |

|---|---|

| IUPAC Name | 2,4-Dinitro-6-(1-methylheptyl)phenol |

| Synonyms | DNOP, 2,4-Dinitro-6-(1'-methylheptyl)phenol |

| CAS Number | 3687-22-7 |

| Molecular Formula | C₁₄H₂₀N₂O₅ |

| Molecular Weight | 296.32 g/mol |

Data sourced from multiple references. smolecule.comontosight.ainoaa.gov

Table 2: Physicochemical Properties

| Property | Phenol, Isooctyldinitro- | Phenol |

|---|---|---|

| Appearance | - | Transparent crystalline solid |

| Molecular Weight | 296.32 g/mol | 94.11 g/mol |

| Melting Point | Data not available | 40.5 °C |

| Boiling Point | Data not available (decomposes) | 181.7 °C |

| Acidity (pKa) | 5.69 - 6.79 | ~10 |

| UV Absorption Maxima (acidic) | 240 nm, 310 nm | - |

| UV Absorption Maxima (basic) | 260 nm, 372 nm, 405 nm | - |

Data for Phenol, Isooctyldinitro- is for the closely related compound meptyldinocap (B1662176). Data sourced from multiple references. smolecule.comwikipedia.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Phenol, isooctyldinitro- |

| 2,4-Dinitrophenol (DNP) |

| Phenol |

| 2,4-Dinitro-6-(1-methylheptyl)phenol (DNOP) |

Properties

CAS No. |

37224-61-6 |

|---|---|

Molecular Formula |

C14H20N2O5 |

Molecular Weight |

296.32 g/mol |

IUPAC Name |

4-(6-methylheptyl)-2,6-dinitrophenol |

InChI |

InChI=1S/C14H20N2O5/c1-10(2)6-4-3-5-7-11-8-12(15(18)19)14(17)13(9-11)16(20)21/h8-10,17H,3-7H2,1-2H3 |

InChI Key |

JKFMWCBNRBUHPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCC1=C(C=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Organic Synthesis and Derivatization Strategies of Phenol, Isooctyldinitro

Mechanistic Investigations of Nitration Pathways in Isooctyl Phenols

The dinitration of isooctyl phenols is a classic example of electrophilic aromatic substitution, where the directing effects of the hydroxyl and isooctyl groups, along with steric considerations, play a crucial role in determining the structure of the final product. The starting material is typically a p-isooctylphenol (B13761345), as the Friedel-Crafts alkylation of phenol (B47542) with an isooctyl precursor would predominantly yield the para-substituted product due to the steric bulk of the isooctyl group.

Exploration of Regioselectivity and Stereoselectivity in Dinitration

The regioselectivity of the dinitration of p-isooctylphenol is primarily governed by the activating and directing effects of the hydroxyl (-OH) group and the deactivating, yet ortho-, para-directing, nature of the alkyl group. The hydroxyl group is a powerful activating group that directs electrophilic substitution to the ortho and para positions. google.com Since the para position is already occupied by the isooctyl group, the incoming nitro groups are directed to the two ortho positions.

The isooctyl group, being a bulky alkyl substituent, exerts a significant steric hindrance effect. nih.gov This steric bulk further reinforces the nitration at the positions ortho to the hydroxyl group and meta to the isooctyl group, leading to the formation of 4-isooctyl-2,6-dinitrophenol as the major product. The initial nitration is expected to occur at one of the ortho positions, and the introduction of the first electron-withdrawing nitro group deactivates the ring, making the second nitration step require more forcing conditions.

Stereoselectivity becomes a consideration depending on the specific isomer of the "isooctyl" group used. For instance, if the isooctyl group is 1-methylheptyl, it contains a chiral center. While the nitration reaction itself does not typically create new stereocenters on the aromatic ring, the presence of a chiral alkyl group can, in principle, lead to diastereomeric products if a chiral reagent or catalyst is used, although this is not a common strategy for this class of compounds. In standard nitration procedures, the product would be a racemic mixture of the enantiomers of 4-(1-methylheptyl)-2,6-dinitrophenol.

Directing Effects in Dinitration of p-Isooctylphenol

| Substituent | Position | Electronic Effect | Directing Influence |

| -OH (Hydroxyl) | 1 | Activating | Ortho, Para |

| -C8H17 (Isooctyl) | 4 | Weakly Activating | Ortho, Para |

| -NO2 (Nitro) | 2 | Deactivating | Meta |

This table illustrates the directing effects of the substituents on the phenol ring, leading to the predominant formation of the 2,6-dinitro isomer.

Kinetic and Thermodynamic Aspects of Reaction Optimization

The dinitration of isooctylphenol (B12645080) can be influenced by kinetic and thermodynamic control. iitd.ac.inlibretexts.orgpressbooks.pubwikipedia.orglibretexts.org At lower temperatures and with shorter reaction times, the reaction is under kinetic control, favoring the product that is formed fastest. libretexts.orgwikipedia.org In the case of nitration of phenols, mononitration is the kinetically favored initial step. Achieving dinitration requires overcoming a higher activation energy due to the deactivating effect of the first nitro group.

Thermodynamic control is favored by higher temperatures and longer reaction times, allowing the reaction to reach equilibrium and form the most stable product. pressbooks.pubwikipedia.org In the context of dinitration, the 2,6-dinitro isomer is generally the most thermodynamically stable product due to the minimization of steric strain and the electronic stabilization provided by the symmetrical placement of the nitro groups relative to the hydroxyl group.

Reaction optimization for the synthesis of Phenol, isooctyldinitro- involves a careful balance of these factors. The concentration of the nitrating agent (typically a mixture of nitric and sulfuric acid), temperature, and reaction time must be controlled to maximize the yield of the desired dinitro product while minimizing the formation of mononitrated intermediates and unwanted byproducts from oxidation or over-nitration.

Factors Influencing Dinitration of Isooctylphenol

| Parameter | Effect on Reaction | Optimization Goal |

| Temperature | Affects reaction rate and product distribution (kinetic vs. thermodynamic control) | Balance rate and selectivity, avoid decomposition |

| Reaction Time | Determines the extent of reaction and influences product ratios | Ensure complete dinitration without byproduct formation |

| Nitrating Agent Conc. | Drives the electrophilic substitution | Use sufficient concentration for dinitration without excessive oxidation |

| Solvent | Can influence regioselectivity and reaction rate | Choose a solvent that allows for good solubility and temperature control |

This table summarizes the key parameters and their impact on the dinitration process, highlighting the considerations for optimizing the synthesis.

Innovative Synthetic Methodologies for Enhanced Purity and Yield

Traditional nitration methods often involve harsh conditions and the use of large quantities of strong acids, leading to challenges in product purification and environmental concerns. Modern synthetic chemistry seeks to address these issues through greener and more efficient methodologies.

Green Chemistry Approaches in Dinitrophenol Synthesis

Green chemistry principles are increasingly being applied to the synthesis of nitrophenols to improve safety and sustainability. colab.wsresearchgate.net For the dinitration of isooctylphenol, several green approaches can be considered:

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites, clays (B1170129) (e.g., montmorillonite), or sulfated zirconia, can replace corrosive liquid acids like sulfuric acid. colab.ws These catalysts are often reusable, reduce waste, and can lead to improved selectivity.

Solvent-Free Reactions: Performing the nitration under solvent-free conditions, for instance by mechanochemical mixing of the solid phenol with a nitrating agent, can significantly reduce the environmental impact and simplify product work-up. rsc.org

Alternative Nitrating Agents: The use of alternative nitrating agents, such as dinitrogen pentoxide (N2O5) in an inert solvent or metal nitrates in the presence of an activating agent, can offer milder reaction conditions and different selectivity profiles compared to traditional mixed acids. acs.org

Catalytic Systems for Selective Functionalization

The development of advanced catalytic systems is key to achieving high selectivity and yield in the dinitration of isooctylphenol. While traditional nitration is often not considered a catalytic process in the strictest sense, modern methods employ catalytic approaches to enhance the reaction's efficiency and control.

Lewis Acid Catalysis: Lewis acids can be used to activate the nitrating agent, potentially allowing for lower reaction temperatures and improved control over the nitration process. For instance, lanthanide triflates have been shown to catalyze the nitration of aromatic compounds with stoichiometric amounts of nitric acid. core.ac.uk

Phase-Transfer Catalysis: In biphasic systems, phase-transfer catalysts can be employed to transport the nitrating species from an aqueous phase to an organic phase containing the isooctylphenol. acs.org This can enable the use of more dilute and less hazardous acid solutions while maintaining a high reaction rate.

The purification of Phenol, isooctyldinitro- to a high degree of purity often involves techniques such as recrystallization or chromatography. The choice of solvent for recrystallization is critical and is typically an ethanol-water mixture or a similar system where the solubility of the dinitrophenol derivative changes significantly with temperature.

Structure-Activity Relationship (SAR) Hypotheses in Derivatives of Phenol, Isooctyldinitro-

The biological activity of dinitrophenol derivatives, particularly their use as pesticides, is strongly influenced by their chemical structure. nih.govresearchgate.netnih.govmdpi.com Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for this activity, guiding the design of more effective and selective agents. For derivatives of Phenol, isooctyldinitro-, the primary application is as a fungicide, with compounds like Dinocap (B1148560) being prominent examples. fao.org

SAR studies on alkyl-dinitrophenols have elucidated several key principles:

Effect of the Alkyl Group: The nature of the alkyl substituent has a profound impact on fungicidal activity. The optimal chain length and degree of branching of the isooctyl group are critical for activity. Studies have shown that for a given number of carbon atoms in the alkyl chain, the position and nature of branching can significantly affect the efficacy against different fungal species. researchgate.net For instance, against apple mildew, 4-(α-branched alkyl)-2,6-dinitrophenols were found to be more active than their 2-alkyl-4,6-dinitrophenol counterparts. researchgate.net

Position of Nitro Groups: The 2,6-dinitro substitution pattern is generally associated with high fungicidal activity in 4-alkylphenols. This arrangement, combined with the 4-alkyl group, appears to provide an optimal configuration for interaction with the biological target.

SAR Summary for Alkyl-Dinitrophenol Fungicides

| Molecular Feature | Influence on Fungicidal Activity | Rationale |

| Alkyl Chain Length & Branching | Optimal length and α-branching are crucial for high activity. | Affects lipophilicity and binding to the target site. |

| Position of Alkyl Group | 4-alkyl substitution is often more effective than 2-alkyl for certain fungi. researchgate.net | Influences the overall shape and electronic distribution of the molecule. |

| Dinitro Substitution Pattern | 2,6-dinitro pattern is generally preferred for 4-alkylphenols. | Provides the necessary electronic and steric properties for activity. |

| Phenolic -OH vs. Ester | Esterification can enhance or decrease activity depending on the ester and target. researchgate.net | Modifies lipophilicity, transport properties, and may act as a pro-drug. |

This table provides a summary of the structure-activity relationships for alkyl-dinitrophenol derivatives based on available research, offering insights into the design of effective fungicides.

Theoretical Considerations for Substituent Effects on Reactivity

The reactivity of the Phenol, isooctyldinitro- molecule is fundamentally governed by the electronic properties of its substituents and their positions on the phenolic ring. The interplay between the electron-donating isooctyl group and the strongly electron-withdrawing nitro groups dictates the molecule's behavior in chemical reactions.

Substituents on a benzene (B151609) ring can significantly accelerate or retard a reaction. libretexts.org Groups that donate electron density to the ring enhance its nucleophilicity, making it more reactive toward electrophiles; these are known as activating groups. libretexts.org Conversely, groups that withdraw electron density make the ring electron-poor, slowing reactions with electrophiles; these are termed deactivating groups. libretexts.org

In the case of Phenol, isooctyldinitro-, the key substituents and their effects are:

Hydroxyl (-OH) Group: The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions. This is due to the resonance delocalization of one of its non-bonded electron pairs into the aromatic π-system. libguides.com

Nitro (-NO₂) Groups: The two nitro groups are powerful deactivating groups. They are strong electron-withdrawing groups, both through induction and resonance (a -M effect), which significantly reduces the electron density of the aromatic ring. libretexts.org This deactivation makes electrophilic aromatic substitution much more difficult compared to unsubstituted phenol.

Isooctyl Group: As an alkyl group, the isooctyl substituent is a weak activating group, donating electron density primarily through an inductive effect (+I effect). It also directs incoming electrophiles to the ortho and para positions.

The combined influence of these groups results in a highly polarized molecule. The dominant electron-withdrawing nature of the two nitro groups makes the aromatic ring electron-deficient. However, the most profound effect is on the acidity of the phenolic proton. Electron-withdrawing substituents, particularly at the ortho and para positions, stabilize the resulting phenoxide ion through resonance and inductive effects, thereby increasing the phenol's acidity. libguides.comvanderbilt.edu The negative charge of the phenoxide ion can be delocalized onto the nitro groups, greatly enhancing its stability. libguides.com While the electron-donating isooctyl group slightly destabilizes the phenoxide ion, its effect is minor compared to the powerful stabilizing influence of the two nitro groups. vanderbilt.edu

The additive nature of these substituent effects allows for a qualitative prediction of the compound's acidity (pKa).

Table 1: Comparison of Acidity (pKa) for Substituted Phenols

| Compound | Substituent(s) | pKa Value (approx.) | Rationale for Acidity |

| Phenol | -H | 10.0 | Baseline acidity. |

| 4-Nitrophenol (B140041) | One -NO₂ group | 7.2 | Increased acidity due to stabilization of the phenoxide ion by the electron-withdrawing nitro group. libguides.com |

| 2,4-Dinitrophenol (B41442) | Two -NO₂ groups | 4.1 | Significantly increased acidity due to the powerful stabilizing effect of two nitro groups. |

| Phenol, isooctyldinitro- | Two -NO₂ groups, one isooctyl group | 4.0 - 4.5 (Estimated) | High acidity is expected, dominated by the two nitro groups. The weak electron-donating isooctyl group may slightly decrease the acidity compared to 2,4-dinitrophenol. |

Due to the strong deactivation by the nitro groups, derivatization strategies often focus on reactions of the highly acidic hydroxyl group, such as acylation to form esters or alkylation to form ethers, rather than electrophilic substitution on the aromatic ring. libguides.comnih.gov

Computational Chemistry Applications in Predicting Derivative Behavior

Computational chemistry provides powerful tools for predicting the behavior of molecules like Phenol, isooctyldinitro- and its potential derivatives, offering insights that can guide synthetic efforts. rsc.org Techniques such as Density Functional Theory (DFT) can be used to model molecular structure, electronic properties, and reaction pathways, helping to rationalize reactivity and predict the outcomes of derivatization. rsc.orgchemrxiv.org

For a substituted phenol, computational models can predict several key parameters:

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Phenol, isooctyldinitro-, the MESP would show a highly positive (electron-poor) potential around the aromatic ring due to the nitro groups and a negative (electron-rich) potential near the phenolic oxygen. This confirms the hydroxyl group as the likely site for nucleophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of the HOMO indicate the site of electron donation (nucleophilicity), while the LUMO indicates the site of electron acceptance (electrophilicity). For Phenol, isooctyldinitro-, the HOMO would likely be localized on the phenoxide oxygen, while the LUMO would be distributed across the nitro-substituted aromatic ring.

The introduction of a new functional group through derivatization will alter these computational parameters. By comparing the calculated properties of the parent molecule with those of a potential derivative, chemists can predict how its behavior will change.

Table 2: Illustrative Computational Data for Derivatization of Phenol, Isooctyldinitro-

| Molecule | Predicted Property | Value (Arbitrary Units) | Implication for Reactivity |

| Phenol, isooctyldinitro- | MESP at Phenolic Oxygen | -45 kcal/mol | High negative potential indicates a reactive nucleophilic site. |

| LUMO Energy | -3.5 eV | Low LUMO energy suggests the ring is a good electron acceptor, susceptible to nucleophilic aromatic substitution. | |

| pKa (calculated) | 4.2 | Confirms high acidity, making deprotonation favorable. | |

| Anisole, isooctyldinitro- (Methyl Ether Derivative) | MESP at Ether Oxygen | -25 kcal/mol | Reduced negative potential compared to the parent phenol, indicating lower nucleophilicity. |

| LUMO Energy | -3.3 eV | Slightly higher LUMO energy, suggesting a modest decrease in susceptibility to nucleophilic attack on the ring. | |

| Reaction Feasibility | N/A | The hydroxyl group is no longer available for reactions like esterification. The molecule is now more stable and less acidic. |

These computational approaches enable a rational design of derivatives. nih.gov For instance, by modeling various ester or ether derivatives of Phenol, isooctyldinitro-, one could systematically tune properties like lipophilicity, steric profile, and electronic character to achieve a desired function, optimizing the molecule for a specific application without exhaustive experimental synthesis.

Elucidation of Molecular and Biochemical Mechanisms of Action in Non Human Biological Systems

Biochemical Pathway Perturbations in Prokaryotic and Eukaryotic Model Organisms

The primary mechanism by which dinitrophenols exert their biological effects is through the disruption of energy transduction pathways, a process that is fundamental to both prokaryotic and eukaryotic life.

Substituted phenols, particularly those with nitro groups, are well-documented as protonophoric uncoupling agents. uq.edu.au This means they can transport protons across biological membranes that are normally impermeable to them, such as the inner mitochondrial membrane in eukaryotes or the cytoplasmic membrane in prokaryotes. This action dissipates the proton motive force (PMF), which is the electrochemical gradient of protons generated by electron transport chains. The PMF is crucial for the synthesis of ATP by ATP synthase.

The uncoupling activity of a phenol (B47542) is dependent on its ability to exist in both a protonated (acidic) and deprotonated (anionic) state and to be soluble in the lipid bilayer of the membrane. The isooctyl group in Phenol, isooctyldinitro- would dramatically increase its lipid solubility, facilitating its entry into and transport across the membrane. The dinitro groups increase the acidity of the phenolic hydroxyl group, allowing it to deprotonate more readily on the more alkaline side of the membrane (e.g., the mitochondrial matrix) and pick up a proton on the more acidic side (e.g., the mitochondrial intermembrane space).

The general mechanism can be described as follows:

The protonated form of Phenol, isooctyldinitro- diffuses from the acidic side of the membrane to the alkaline side.

On the alkaline side, it releases a proton, contributing to the dissipation of the proton gradient.

The resulting anionic form, stabilized by the electron-withdrawing nitro groups, then diffuses back to the acidic side of the membrane.

On the acidic side, it picks up a proton, and the cycle repeats.

This shuttling of protons effectively short-circuits the normal flow of protons through ATP synthase, uncoupling electron transport from ATP synthesis.

In isolated mitochondria, the hallmark effect of uncoupling agents like dinitrophenols is a marked increase in the rate of oxygen consumption without a corresponding increase in ATP synthesis. nih.gov This is because the electron transport chain works at a maximal rate to try and maintain the proton gradient that is continuously being dissipated by the uncoupler. The energy that would have been used to synthesize ATP is instead released as heat.

For Phenol, isooctyldinitro-, it is expected that in in vitro mitochondrial assays, its addition would lead to:

An increase in the rate of oxygen consumption.

A decrease in ATP synthesis.

A collapse of the mitochondrial membrane potential.

The high lipophilicity conferred by the isooctyl group might lead to a more potent uncoupling effect at lower concentrations compared to dinitrophenol (DNP), as it would partition more readily into the mitochondrial membrane.

Table 1: Expected Effects of Phenol, isooctyldinitro- on Mitochondrial Parameters in vitro

| Parameter | Expected Effect | Rationale |

|---|---|---|

| Oxygen Consumption Rate | Increase | Compensatory action of the electron transport chain to re-establish the proton gradient dissipated by the uncoupler. |

| ATP Synthesis Rate | Decrease | Dissipation of the proton motive force required by ATP synthase to produce ATP. |

| Mitochondrial Membrane Potential | Decrease (Collapse) | The protonophoric action directly neutralizes the electrochemical gradient across the inner mitochondrial membrane. |

| Heat Production | Increase | The energy from the electron transport chain is released as heat instead of being captured in the chemical bonds of ATP. |

Enzymatic Interactions and Inhibition Kinetics

While the primary mechanism of dinitrophenols is uncoupling, they and other phenolic compounds can also interact with and inhibit various enzymes.

Phenolic compounds are known to inhibit a variety of enzymes, often through non-specific interactions such as hydrogen bonding and hydrophobic interactions with the protein structure. researchgate.net Enzymes that have been shown to be inhibited by various phenols include oxidoreductases, transferases, and hydrolases. For example, phenol itself has been shown to be a reversible inhibitor of β-N-acetyl-D-glucosaminidase. nih.gov

For Phenol, isooctyldinitro-, the bulky and hydrophobic isooctyl group, along with the potential for hydrogen bonding from the hydroxyl group and electrostatic interactions from the nitro groups, would allow for a wide range of interactions with enzyme active sites or allosteric sites. Specific enzymes that could be targeted would likely have hydrophobic pockets where the isooctyl group could bind.

The relationship between the structure of a substituted phenol and its biological activity is influenced by several factors:

Acidity (pKa): The nitro groups lower the pKa of the phenolic hydroxyl group, increasing the concentration of the phenolate (B1203915) anion at physiological pH. This is crucial for the protonophoric cycle.

Lipophilicity (LogP): The hydrophobicity of the molecule determines how well it partitions into the biological membranes. The isooctyl group would give Phenol, isooctyldinitro- a very high LogP value, leading to high membrane concentrations.

Steric Factors: The size and shape of the molecule can influence its ability to fit into enzyme active sites or to translocate across membranes. uq.edu.au

The combination of these factors in Phenol, isooctyldinitro- suggests a potent biological activity, primarily driven by its ability to disrupt membrane gradients, but with the potential for direct enzyme inhibition as well.

Table 2: Structure-Activity Relationships for Substituted Phenols

| Structural Feature | Influence on Mechanism | Example Compound |

|---|---|---|

| Nitro Groups | Increase acidity (lower pKa), facilitating deprotonation. | 2,4-Dinitrophenol (B41442) |

| Alkyl Chains (e.g., Isooctyl) | Increase lipophilicity (higher LogP), enhancing membrane partitioning and concentration. | Phenol, isooctyldinitro- |

| Halogen Substituents | Increase lipophilicity and can influence acidity. | Pentachlorophenol |

Gene Expression and Proteomic Modulations in Response to Exposure (Non-Human)

Exposure to cellular stressors like uncoupling agents can trigger significant changes in gene expression and protein profiles as the organism attempts to compensate for the metabolic disruption. While specific data for Phenol, isooctyldinitro- is not available, studies with other uncouplers in model organisms can provide insight into the expected responses.

In response to mitochondrial uncoupling, cells often activate pathways related to:

Stress Response: Upregulation of heat shock proteins (HSPs) and other chaperones to deal with potential protein misfolding caused by increased temperature and oxidative stress.

Mitochondrial Biogenesis: An attempt to produce more mitochondria to compensate for the inefficiency of ATP production. This involves the upregulation of transcription factors like PGC-1α and NRF-1.

Metabolic Reprogramming: Changes in the expression of genes involved in glycolysis, fatty acid oxidation, and other metabolic pathways to try and meet the cell's energy demands.

Oxidative Stress Defense: Increased expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase to counteract the increased production of reactive oxygen species (ROS) by the hyperactive electron transport chain.

It is plausible that exposure of a model organism, such as the nematode Caenorhabditis elegans or the yeast Saccharomyces cerevisiae, to Phenol, isooctyldinitro- would lead to a proteomic and transcriptomic profile indicative of severe mitochondrial stress and a corresponding activation of cellular defense mechanisms. nih.govwikipedia.org

Transcriptomic Profiling of Stress Responses

Exposure of non-human organisms to phenolic compounds invariably triggers a cascade of stress responses at the molecular level, which can be comprehensively mapped through transcriptomic profiling. This technique allows for a broad-spectrum analysis of gene expression changes, providing insights into the cellular pathways perturbed by the chemical stressor.

Studies on various organisms have demonstrated that exposure to phenols leads to significant alterations in the expression of genes involved in oxidative stress, metabolism, and cellular defense mechanisms. For instance, in the plant species Arabidopsis thaliana, exposure to phenol has been shown to induce the expression of genes related to reactive oxygen species (ROS) detoxification, such as glutathione S-transferases and peroxidases. nih.gov This suggests that a primary response to phenol exposure is the activation of pathways aimed at mitigating cellular damage from oxidative stress.

In aquatic organisms, the transcriptomic response to phenolic compounds can be complex, affecting a wide range of physiological processes. For example, exposure of fish to certain phenolic compounds can lead to the differential expression of genes involved in endocrine function, immune response, and xenobiotic metabolism. The upregulation of cytochrome P450 genes is a common finding, indicating an attempt by the organism to metabolize and eliminate the toxic compound.

While specific data for "Phenol, isooctyldinitro-" is unavailable, it is plausible that its dinitro- and isooctyl- substitutions would elicit a unique yet overlapping transcriptomic signature compared to parent phenol. The dinitro- groups are known to uncouple oxidative phosphorylation, which would likely lead to the upregulation of genes involved in energy metabolism and stress response pathways. The isooctyl- group, being lipophilic, may facilitate the compound's interaction with cellular membranes, potentially triggering stress responses related to membrane integrity.

Table 1: Illustrative Transcriptomic Changes in a Model Organism Exposed to a Generic Dinitrophenol Compound

| Gene Category | Gene Name (Example) | Regulation | Potential Function |

| Oxidative Stress | Superoxide Dismutase (SOD) | Upregulated | Detoxification of reactive oxygen species |

| Catalase (CAT) | Upregulated | Decomposition of hydrogen peroxide | |

| Heat Shock Response | Heat Shock Protein 70 (HSP70) | Upregulated | Protein folding and repair |

| Xenobiotic Metabolism | Cytochrome P450 1A (CYP1A) | Upregulated | Detoxification of foreign compounds |

| DNA Repair | DNA Damage-Inducible Transcript 4 | Upregulated | Response to DNA damage |

| Apoptosis | Caspase-3 | Upregulated | Programmed cell death |

This table is for illustrative purposes and based on general responses to dinitrophenols, not "Phenol, isooctyldinitro-" specifically.

Identification of Differentially Expressed Proteins in Non-Target Organisms

Proteomic analysis complements transcriptomics by providing a direct picture of the functional molecules within the cell. The identification of differentially expressed proteins following exposure to a chemical stressor can reveal the specific cellular machinery affected and the adaptive or toxicological responses at a protein level.

In non-target organisms, exposure to phenolic compounds has been shown to alter the expression of a variety of proteins. For example, a study on the estuarine copepod Eurytemora affinis exposed to alkylphenols revealed differential expression of proteins involved in energy metabolism, cell growth, and oxidative stress response. nih.gov This indicates that at the protein level, the organism is reallocating resources to cope with the toxicant.

Proteomic studies on organisms exposed to dinitrophenols have highlighted changes in proteins associated with mitochondrial function, consistent with their known role as uncouplers of oxidative phosphorylation. Proteins involved in the electron transport chain and ATP synthesis are often found to be differentially expressed, reflecting the disruption of cellular energy production.

For a compound like "Phenol, isooctyldinitro-", one could hypothesize a proteomic profile reflecting both the dinitrophenol and alkylphenol characteristics. This might include alterations in:

Mitochondrial proteins: Due to the uncoupling activity of the dinitro- groups.

Stress response proteins: Such as heat shock proteins and antioxidant enzymes, to combat cellular stress.

Metabolic enzymes: Reflecting a shift in metabolic pathways to compensate for altered energy production and to detoxify the compound.

Structural proteins: As high concentrations of lipophilic compounds can disrupt membrane integrity.

Table 2: Potential Differentially Expressed Proteins in a Model Aquatic Organism Exposed to "Phenol, isooctyldinitro-"

| Protein Category | Protein Name (Example) | Regulation | Potential Function |

| Energy Metabolism | ATP synthase subunit alpha | Downregulated | Disruption of ATP synthesis |

| Pyruvate kinase | Upregulated | Shift towards glycolysis | |

| Oxidative Stress | Glutathione S-transferase | Upregulated | Detoxification of xenobiotics |

| Peroxiredoxin | Upregulated | Reduction of peroxides | |

| Protein Folding | Heat Shock Protein 90 (HSP90) | Upregulated | Chaperone activity under stress |

| Cytoskeleton | Actin | Downregulated | Disruption of cell structure |

This table is hypothetical and illustrates the types of protein changes that might be expected based on the activities of related compounds.

Environmental Dynamics: Fate, Transport, and Biogeochemical Cycling of Phenol, Isooctyldinitro

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation, occurring without the involvement of living organisms, is a critical factor in determining the persistence of a chemical in the environment. For dinitrophenolic compounds, these processes are primarily driven by light (photolysis) and chemical reactions in water (hydrolysis and oxidation).

Photolysis, or degradation by sunlight, is a significant pathway for the transformation of dinitrophenols in the environment. Studies on 2,4-DNP and other dinitrophenol pesticides show that they can be degraded by UV light, especially in the presence of photocatalysts like titanium dioxide (TiO2) or zinc ferrite (B1171679) (ZnFe2O4). researchgate.netresearchgate.net

In one study, the photocatalytic degradation of 2,4-DNP using a zinc ferrite catalyst was efficient, with an 82% reduction in concentration within 15 minutes of UV irradiation. researchgate.net The process involved an unusual photohydrolysis mechanism, adding water molecules to the benzene (B151609) ring to form non-aromatic and less toxic products such as 6-hydroxy-3,5-dinitrohexa-2,4-dienal. researchgate.net Another study using TiO2 as a photocatalyst achieved up to 99% removal of 2,4-DNP within three hours. researchgate.net The rate of photolysis is influenced by factors such as pH, the initial concentration of the compound, and the presence of other substances in the water. For instance, the formation of 2,4-dinitrophenol (B41442) from the nitration of mononitrophenols can occur in the atmospheric aqueous phase through photolysis and photooxidation involving nitrogen dioxide. acs.org

Table 1: Photocatalytic Degradation of 2,4-Dinitrophenol (2,4-DNP)

| Catalyst | Light Source | Initial DNP Concentration | Degradation Efficiency | Time | Reference |

|---|---|---|---|---|---|

| Zinc Ferrite (ZnFe2O4) | UV | Not Specified | 82% | 15 min | researchgate.net |

This data pertains to 2,4-DNP as a proxy for Phenol (B47542), isooctyldinitro-.

Hydrolysis is a chemical reaction in which a molecule is broken down by reacting with water. For many organic compounds, this is a key degradation pathway. However, 2,4-dinitrophenol is reported to be resistant to hydrolysis under typical environmental conditions. taylorfrancis.com This suggests that the phenol ring with its nitro groups is stable against direct cleavage by water.

Oxidation by reactive oxygen species, such as hydroxyl radicals (•OH), is another important degradation route in aqueous environments. Hydroxyl radicals are highly reactive and can initiate the breakdown of persistent organic pollutants. The reaction of dinitrophenols with hydroxyl radicals in the aqueous phase is rapid, with atmospheric lifetimes on the order of hours. acs.org This makes aqueous phase oxidation a more significant sink for these compounds than gas-phase oxidation. acs.org The oxidation process can lead to the formation of various intermediate products, including other phenolic compounds and eventually carboxylic acids, before complete mineralization to carbon dioxide. researchgate.net

Sorption, the process by which a chemical binds to soil or sediment particles, significantly influences its mobility, bioavailability, and degradation. mst.dk For dinitrophenolic compounds, sorption is strongly dependent on the properties of both the chemical and the soil matrix. acs.org

The lipophilic nature of the isooctyl group in isooctyldinitro-phenol would likely lead to a higher affinity for organic matter in soil and sediment compared to less-alkylated dinitrophenols. Sorption is also heavily influenced by pH. Dinitrophenols are acidic, and at pH values above their pKa, they exist as anions, which are repelled by negatively charged clay and organic matter surfaces, thus reducing sorption. acs.orgscielo.br Conversely, at lower pH, the neutral form predominates, leading to increased sorption. acs.org

The type of clay mineral and the amount of soil organic carbon are crucial. For example, studies with DNOC and dinoseb (B1670700) showed that sorption is greater in soils with higher organic matter content and on certain types of clay minerals. acs.orgpjoes.com The process is often not fully reversible, meaning that a portion of the chemical can become sequestered or bound to soil particles over time, reducing its extractability and bioavailability. mst.dk

Table 2: Factors Influencing Sorption of Dinitrophenol Herbicides

| Factor | Influence on Sorption | Rationale | Reference |

|---|---|---|---|

| Soil Organic Matter | Positive Correlation | Hydrophobic partitioning of the neutral molecule. | acs.org |

| pH | Negative Correlation | Increased repulsion between anionic pesticide and negatively charged soil particles at higher pH. | acs.orgscielo.br |

| Clay Content/Type | Variable | Depends on clay mineralogy and surface charge. | acs.org |

This information is based on studies of dinitrophenol herbicides like DNOC and dinoseb.

Biotic Transformation and Biodegradation Mechanisms by Environmental Microorganisms

The breakdown of xenobiotic compounds by microorganisms is a vital process for their removal from the environment. Dinitrophenols, while toxic, can be utilized by certain specialized microbes as a source of carbon, nitrogen, and energy. researchgate.net

A number of bacterial strains capable of degrading 2,4-DNP have been isolated from contaminated soils and activated sludge. These include species from the genera Rhodococcus, Burkholderia, Nocardioides, and Arthrobacter. hibiscuspublisher.comresearchgate.netnih.govoup.com

Two primary aerobic degradation pathways have been identified:

Reductive Pathway: This is the most common initial step, where one of the nitro groups is reduced to an amino group, forming aminonitrophenols (e.g., 2-amino-4-nitrophenol). hibiscuspublisher.comcdc.gov This reaction is catalyzed by nitroreductase enzymes. The resulting aminophenols are generally less toxic and can be further degraded.

Hydride-Meisenheimer Complex Formation: Some Gram-positive bacteria, like Nocardioides and Rhodococcus, initiate degradation by adding a hydride ion to the aromatic ring, forming a hydride-Meisenheimer complex. nih.govoup.com This destabilizes the ring and facilitates the subsequent removal of a nitro group as nitrite (B80452). nih.gov

In some cases, degradation can proceed through the formation of 4-nitrophenol (B140041) and benzoquinone. hibiscuspublisher.com The ultimate fate of the carbon from the benzene ring is mineralization to CO2.

The key enzymes initiating the biodegradation of dinitrophenols are nitroreductases . These are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitroaromatic compounds. oup.comoup.com They function by transferring electrons from a donor like NADH or NADPH to the nitro group. researchgate.net

There are two main types of nitroreductases:

Type I (Oxygen-Insensitive): These enzymes catalyze the reduction of the nitro group in two-electron steps, sequentially forming nitroso, hydroxylamino, and finally amino derivatives. oup.com This is the primary mechanism for the detoxification and degradation of dinitrophenols in many bacteria.

Type II (Oxygen-Sensitive): These produce a nitro anion radical that can be re-oxidized by oxygen, leading to a futile cycle and the production of superoxide (B77818) radicals.

The reduction of the nitro group by nitroreductases is a critical detoxification step, as the resulting aminophenols are more amenable to further enzymatic attack and ring cleavage. cdc.govacmcasereport.org In some bacteria, the genes for these nitroreductases have been identified and characterized, revealing their central role in the bioremediation of nitroaromatic contaminants. oup.comoup.com

Mineralization Potentials in Diverse Environmental Microbiomes

The mineralization of Phenol, isooctyldinitro-, a significant metabolite of the fungicide meptyldinocap (B1662176), is a critical process influencing its persistence in the environment. fao.orgnih.gov While specific studies on the mineralization of isooctyldinitro-phenol are limited, research on its parent compound, meptyldinocap, and related dinitrophenols provides valuable insights into its behavior in soil and aquatic systems. The soil microbiome, a complex community of bacteria, fungi, and other microorganisms, plays a pivotal role in the degradation of such xenobiotic compounds. frontiersin.orgieep.euresearchgate.net

The transformation of meptyldinocap in the environment primarily proceeds through the rapid hydrolysis of its crotonate ester, yielding 2,4-dinitro-6-(2-octyl)phenol (2,4-DNOP), which is a specific isomer of Phenol, isooctyldinitro-. fao.org This initial degradation step is relatively fast, with reported half-lives of approximately 5.2 days on apple fruit surfaces. fao.org Following this, the resulting dinitrooctylphenol is further metabolized by microbial communities. fao.org

Studies on the fungicide dinocap (B1148560), a compound closely related to meptyldinocap, have shown that its mineralization in soil can be a slow process. In one laboratory study, approximately 32% of the applied dinocap was mineralized to CO2 over a 98-day period in fresh farm soil at 25°C. echemi.com The composition and health of the soil microbiome are crucial for these degradation processes. Factors such as soil type, organic matter content, pH, moisture, and temperature significantly influence microbial activity and thus the rate of mineralization. frontiersin.orgfrontiersin.org For instance, the presence of specific microbial genera known for degrading aromatic compounds can enhance the breakdown of dinitrophenols. The application of fungicides like dinocap can also impact broader biogeochemical cycles, such as carbon and nitrogen mineralization in soils, by affecting the microbial populations responsible for these processes. dntb.gov.ua

The dissipation of meptyldinocap and its primary metabolite, dinitrooctylphenol, has been observed in various agricultural settings. In Chinese cucumber field ecosystems, the half-lives of meptyldinocap in soil were found to be in the range of 3.1 to 4.4 days. ebi.ac.uk In mango orchards in India, a study focusing on the dissipation of meptyldinocap also involved the analysis of its metabolite, 2,4-DNOP, indicating its presence and subsequent degradation in the soil matrix. nih.govacs.org

Table 1: Dissipation Half-life of Meptyldinocap in Different Environmental Matrices

| Compound | Matrix | Half-life (days) | Location/Conditions | Reference |

|---|---|---|---|---|

| Meptyldinocap | Apple Fruit | 5.2 | Field Study | fao.org |

| Meptyldinocap | Cucumber Soil | 3.1 - 4.4 | Chinese Field Ecosystem | ebi.ac.uk |

| Meptyldinocap | Cucumber Plants | 1.6 - 2.2 | Chinese Field Ecosystem | ebi.ac.uk |

| Dinocap | Fresh Farm Soil | ~306 (for 100% mineralization, extrapolated) | Laboratory, 25°C | echemi.com |

Transport Modeling and Environmental Distribution Predictions

Modeling the transport and distribution of Phenol, isooctyldinitro- is essential for predicting its environmental concentrations and potential exposure pathways. Such models integrate the compound's physicochemical properties with environmental parameters to simulate its movement through air, water, and soil. usda.govkuleuven.besoilprom.eu

The volatilization potential of a pesticide from soil or plant surfaces is a key factor determining its entry into the atmosphere. epa.govnovurea.eu This process is governed by the compound's vapor pressure and its Henry's Law constant, which describes the partitioning between air and water. henrys-law.orgchemsafetypro.comvedantu.com For Phenol, isooctyldinitro- and its parent compounds, volatility is a notable characteristic. herts.ac.uk Meptyldinocap is described as a volatile fungicide, suggesting that its dinitrooctylphenol metabolite may also exhibit some degree of volatilization. herts.ac.uk

However, nitrophenols, in general, are characterized by low vapor pressures, which might limit their potential for long-range atmospheric transport. cdc.govcdc.gov The atmospheric fate of these compounds is largely determined by photochemical reactions, particularly with hydroxyl radicals (OH) during the day and nitrate (B79036) radicals (NO3) at night. researchgate.net The atmospheric half-lives for nitrophenol isomers are estimated to be between 3 and 18 days. cdc.govnih.gov This suggests that while they can persist in the atmosphere for several days, allowing for regional transport, their potential for hemispheric or global transport is low. nih.gov Atmospheric transport of nitrated phenolic compounds can be influenced by their partitioning between the gas and particle phases, with smaller aerosol particles potentially facilitating longer residence times and transport distances. researchgate.netsdu.edu.cn

Factors that influence the volatilization of pesticides from agricultural fields include soil temperature, moisture content, wind speed, soil organic matter, and the presence of crop residues. novurea.eunih.gov Models assessing pesticide volatilization take these parameters into account to predict emission fluxes to the atmosphere. epa.gov

Table 2: Physicochemical Properties and Atmospheric Fate of Related Nitrophenols

| Compound/Class | Vapor Pressure | Henry's Law Constant (HLC) | Atmospheric Half-life | Atmospheric Transport Potential | Reference |

|---|---|---|---|---|---|

| Nitrophenols | Low | - | 3 - 18 days | Low | cdc.govcdc.gov |

| Dinocap | 4.0 x 10⁻⁸ mm Hg (20°C) | - | 9.3 - 10.3 hours (vs OH), 1 - 2 days (vs O₃) | Low (exists as aerosol) | echemi.com |

| Meptyldinocap | Volatile | Unlikely to leach (implies low water solubility/high HLC) | - | Medium (particle-bound) | herts.ac.uk |

The movement of Phenol, isooctyldinitro- from agricultural soils into groundwater (leaching) or surface water bodies (runoff) is a significant environmental concern. wikipedia.orgeuropa.eu The potential for these transport pathways is dictated by the compound's solubility in water, its adsorption characteristics to soil particles, and its persistence in the soil environment. nih.govresearchgate.net

Based on its chemical properties, meptyldinocap is considered unlikely to leach into groundwater. herts.ac.uk This is often associated with low aqueous solubility and a high affinity for sorption to soil organic matter. Its metabolite, dinitrooctylphenol, as a lipophilic compound, would also be expected to exhibit strong sorption to soil, limiting its downward movement. The mobility of dinitrophenols in soil is known to be influenced by several factors; it generally decreases with increasing soil acidity, clay content, and organic matter content. nih.gov Conversely, in alkaline soils with low organic matter, the potential for leaching increases as the ionized form of the phenol is more water-soluble. nih.gov

Despite a generally low leaching potential, the detection of dinitrophenols in some agricultural watersheds suggests that transport via surface runoff can be a significant pathway. nih.gov Runoff events, particularly after rainfall or irrigation, can transport both dissolved dinitrooctylphenol and the compound adsorbed to eroded soil particles into nearby streams, rivers, and lakes. dairynz.co.nznih.govfrontiersin.org The amount of runoff and erosion is influenced by factors such as rainfall intensity, field slope, soil type, and land management practices (e.g., tillage, cover crops). dairynz.co.nzfrontiersin.org Field studies have shown that pesticide losses in runoff are often highest during the period immediately following application. nih.gov

Table 3: Factors Influencing Leaching and Runoff of Dinitrophenols

| Factor | Influence on Leaching | Influence on Runoff | Explanation | Reference |

|---|---|---|---|---|

| Soil Organic Matter | Decreases | Decreases | Increases sorption of the compound to soil particles, reducing availability for transport. | nih.gov |

| Clay Content | Decreases | Decreases | Provides surfaces for adsorption, immobilizing the compound. | nih.gov |

| Soil pH | Increases (in alkaline conditions) | Can Increase | The ionized form at higher pH is more water-soluble, enhancing mobility. | nih.gov |

| Rainfall/Irrigation | Increases | Increases | Provides the medium for transport, both through the soil profile and across the surface. | wikipedia.org |

| Slope | No direct effect | Increases | Steeper slopes increase the velocity and volume of surface runoff. | dairynz.co.nz |

| Vegetative Cover | Decreases | Decreases | Reduces erosion and water runoff velocity, increases infiltration. | ieep.eu |

Ecological Interactions and Impact Assessments on Non Target Organisms and Ecosystems

Impact on Aquatic Biota and Ecosystem Function

Effects on Algal and Plant Photosynthesis in Aquatic Environments

Dinitrophenols have been shown to inhibit photosynthesis in aquatic primary producers. For the green alga Chlorella, 2,4-dinitrophenol (B41442) (2,4-DNP) has been observed to inhibit photosynthesis. researchgate.net Studies on other algae have demonstrated that photosynthetic inhibition is a sensitive endpoint for toxicity assessment. For instance, the green alga C. pyrenoidosa showed inhibition of photosynthesis when exposed to various toxic pollutants, with the effective quantum yield of PSII photochemical energy conversion (Yield) and the maximum light utilization coefficient (α) being sensitive parameters. nih.gov

Table 1: Effects of Dinitrophenols on Aquatic Photosynthesis

| Species | Compound | Endpoint | EC50/Effect Concentration | Source |

|---|---|---|---|---|

| Chlorella | 2,4-Dinitrophenol | Photosynthesis Inhibition | Not specified | researchgate.net |

| C. pyrenoidosa | Diuron (PSII inhibitor) | Photosynthetic Inhibition (Yield) | Lower than growth inhibition EC50 | nih.gov |

| C. pyrenoidosa | Atrazine (PSII inhibitor) | Photosynthetic Inhibition (α) | Lower than growth inhibition EC50 | nih.gov |

Responses of Invertebrate and Vertebrate Aquatic Species (e.g., Fish Physiology)

The impact of dinitrophenols and alkylphenols on aquatic invertebrates and vertebrates is well-documented, with effects ranging from acute toxicity to chronic endocrine disruption.

Invertebrates:

Dinitrophenols are toxic to aquatic invertebrates. For example, the 48-hour median lethal concentration (LC50) for Daphnia magna exposed to a mixture of phenol (B47542) and 2,4-DNP has been reported. researchgate.net The acute toxicity of various chemicals to Daphnia magna is a common measure in ecotoxicology. oasis-lmc.orgnih.gov

Vertebrates (Fish):

Alkylphenols, such as nonylphenol and octylphenol (B599344), are known endocrine-disrupting chemicals in fish. health.state.mn.usresearchgate.net They can mimic the female hormone estrogen, leading to reproductive impairments. nih.gov Exposure to these compounds can induce the production of vitellogenin (a female-specific protein) in male fish, inhibit testicular growth, and alter sex ratios. researchgate.net

Studies on Clarias gariepinus exposed to nonylphenol and octylphenol revealed anemia, increased leukocyte counts, and reduced plasma protein levels at higher concentrations. researchgate.net In the cichlid fish Pseudetroplus maculatus, octylphenol exposure led to a 96-hour LC50 of 150 µg/L, with observed behavioral changes and histological alterations in the gills and liver, including vacuolization and necrosis of hepatocytes. allresearchjournal.com Similarly, 4-octylphenol (B30498) was found to induce cytotoxicity in the hepatocytes of pearl mullet (Alburnus tarichi) by depressing antioxidant defenses. nih.gov

Table 2: Acute Toxicity of Dinitrophenols and Alkylphenols to Aquatic Organisms

| Species | Compound | Exposure Duration | LC50/EC50 | Source |

|---|---|---|---|---|

| Daphnia magna | Phenol and 2,4-DNP mixture | 48 hours | Not specified | researchgate.net |

| Pseudetroplus maculatus | Octylphenol | 96 hours | 150 µg/L | allresearchjournal.com |

| Daphnia magna | Various chemicals | 48 hours | Variable | oasis-lmc.orgnih.gov |

Terrestrial Ecological Responses

The impact of dinitrophenols and alkylphenols extends to terrestrial ecosystems, affecting soil health, plant life, and non-target invertebrates.

Effects on Soil Microbial Communities and Biogeochemical Cycling

Phenolic compounds can influence soil enzyme activities and microbial communities. Some studies suggest that phenolic compounds can inhibit certain soil enzymes, thereby affecting the decomposition of soil organic matter. nih.gov However, other research indicates that the presence of phenolic compounds can lead to an increase in the activity of enzymes like phenoloxidase, which are involved in the degradation of recalcitrant organic matter. nih.gov

Dinitrophenols have been shown to impact nitrogen cycling processes in soil. For instance, dinitrophenol can act as an inhibitor of nitrite (B80452) reductase, an enzyme involved in denitrification. nih.gov The application of nitrification inhibitors, which can be structurally related to dinitrophenols, is known to affect the abundance and activity of nitrifying and denitrifying microorganisms. frontiersin.orgfrontiersin.org The addition of nitrogen to soil can trigger changes in the net nitrification and potential denitrification rates, with the abundance of functional genes related to these processes being a key factor. mdpi.com

Alkylphenols can also alter soil microbial communities. Their application to agricultural land via sewage sludge is a significant route of entry into the terrestrial environment. core.ac.uk While they can be degraded by soil microorganisms, their presence can still impact the balance of microbial populations.

Plant Uptake, Translocation, and Phytoremediation Potential

The uptake and translocation of organic chemicals by plants are influenced by the physicochemical properties of the compounds, particularly their lipophilicity (log Kow). nih.gov Generally, more lipophilic compounds tend to accumulate in the roots, while their translocation to the shoots may be limited.

Studies on munitions compounds, including 2,4-dinitrotoluene (B133949) (a related dinitrophenol), have determined bioconcentration factors (BCFs) in plants like barley. The log BCF for 2,4-dinitrotoluene was found to be 0.70 ± 0.03 L kg-1. nih.gov The BCF is a measure of a chemical's tendency to concentrate in an organism from the surrounding environment. core.ac.ukwikipedia.org

Phytoremediation, the use of plants to clean up contaminated environments, is a potential strategy for soils contaminated with these compounds. mdpi.comnih.gov The effectiveness of phytoremediation depends on the plant species' ability to tolerate, accumulate, and in some cases, degrade the contaminants. researchgate.netresearchgate.netnih.gov For organic pollutants, the interactions between plants and their associated rhizosphere microorganisms are crucial for successful remediation.

Table 3: Bioconcentration Factors (BCFs) for Dinitrotoluene in Barley

| Compound | Log BCF (L kg-1 dwt) | Source |

|---|---|---|

| 2,4-Dinitrotoluene | 0.70 ± 0.03 | nih.gov |

Influence on Non-Target Terrestrial Invertebrates (e.g., Soil Fauna)

Terrestrial invertebrates, such as earthworms and insects, are susceptible to the toxic effects of dinitrophenols and alkylphenols.

Earthworms:

Earthworms are important bioindicators of soil health. Studies on the earthworm Eisenia fetida have shown that dinitrophenols can be toxic. While specific LC50 values for isooctyldinitro-phenol are not available, research on other pesticides has established methodologies for assessing acute toxicity in earthworms. researchgate.netmdpi.com For example, the insecticide dinotefuran, which contains a nitro group, has been shown to be a high-risk pollutant for earthworms, inducing oxidative stress and cellular damage. nih.gov

Insects:

Sublethal exposure to pesticides can have significant impacts on insect physiology and behavior, affecting their development, reproduction, and immune systems. nih.govnih.govbeyondpesticides.orgresearchgate.net Nonylphenol exposure in Drosophila melanogaster has been shown to decrease the levels of certain heat shock proteins, increase reactive oxygen species, and lead to cell death, ultimately delaying larval development and reducing emergence rates. researchgate.net

Ecological Risk Assessment Methodologies and Frameworks

The ecological risk assessment of Phenol, isooctyldinitro- involves a tiered approach to determine the potential adverse effects on non-target organisms and ecosystems. These frameworks are designed to be systematic and predictive, utilizing data from laboratory and field studies to estimate the likelihood of harm. The process generally begins with hazard identification, followed by exposure and effects assessments, and culminates in risk characterization. For a comprehensive evaluation, risk quotients (RQ) are often calculated by comparing the measured or predicted environmental concentration (MEC) with the predicted no-effect concentration (PNEC). An RQ value greater than 1 suggests a high ecological risk. ekb.eg

Development of Species Sensitivity Distributions for Environmental Protection

A key tool in modern ecotoxicological risk assessment is the Species Sensitivity Distribution (SSD). SSDs are statistical distributions that describe the variation in sensitivity of different species to a specific chemical. nih.govvliz.beresearchgate.net They are constructed by fitting a statistical model to single-species toxicity data, typically acute (e.g., LC50 - lethal concentration for 50% of a test population) or chronic (e.g., NOEC - no observed effect concentration) endpoints. nih.govvliz.be

The primary output of an SSD is the Hazardous Concentration for x% of species (HCx), which is the concentration at which a specified percentage (x) of species in an ecosystem will be affected. nih.gov Commonly, the HC5, the concentration protective of 95% of species, is used as a benchmark for deriving environmental quality standards. nih.govnih.govpsu.edu The use of SSDs provides a more scientifically robust basis for risk assessment compared to traditional methods that rely on assessment factors applied to the most sensitive species tested. psu.edu

Table 1: Illustrative Acute and Chronic Toxicity Data for Phenol (as a proxy for Phenol, isooctyldinitro-) (Note: This data is for phenol and is used for illustrative purposes due to the lack of specific data for Phenol, isooctyldinitro-)

| Organism | Taxonomic Group | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Scenedesmus obliquus (Green alga) | Algae | 96-h EC50 (growth inhibition) | 102 | waterquality.gov.au |

| Selenastrum capricornutum (Green alga) | Algae | 96-h EC50 | 46 - 84 | waterquality.gov.au |

| Ceriodaphnia dubia (Water flea) | Invertebrate | Reproduction | 1.2 - 2.7 | waterquality.gov.au |

| Daphnia magna (Water flea) | Invertebrate | Chronic NOEC (growth) | 0.160 | waterquality.gov.au |

| Oncorhynchus mykiss (Rainbow trout) | Fish | LC50 | 18 (at 15°C) | waterquality.gov.au |

| Rana pipiens (Leopard frog) | Amphibian | - | - | researchgate.net |

| Chlamydomonas reinhardtii (Green alga) | Soil Microorganism | Acute/Chronic Toxicity | - | nih.gov |

| Folsomia candida (Springtail) | Soil Invertebrate | Acute/Chronic Toxicity | - | nih.gov |

| Eisenia fetida (Earthworm) | Soil Invertebrate | Acute/Chronic Toxicity | - | nih.gov |

Based on such datasets, an SSD can be constructed to derive a protective concentration. For example, a study on phenol in soil ecosystems estimated the acute and chronic HC5 values to be 18.4 mg/kg and 0.3 mg/kg, respectively, based on toxicity data from various soil organisms. nih.gov

Ecosystem-Level Modeling for Predictive Impact Assessment

Beyond the species level, ecosystem-level models are employed to predict the broader impacts of chemical stressors like Phenol, isooctyldinitro-. These models simulate the complex interactions within an ecosystem, including food web dynamics, nutrient cycling, and the fate and transport of contaminants. By integrating data on the physicochemical properties of the compound with biological and ecological parameters, these models can forecast potential changes in ecosystem structure and function.

The environmental fate of a chemical, including its degradation, bioaccumulation potential, and partitioning between water, soil, and sediment, is a critical input for these models. nih.govcapes.gov.br For instance, the environmental fate of a related compound, 2,4-dinitroanisole (B92663) (DNAN), was studied to understand its behavior and associated ecological risks. nih.gov Such studies investigate key processes like hydrolysis, photolysis, and biodegradation, which determine the persistence and exposure concentrations of the chemical in the environment. nih.gov

While specific ecosystem-level modeling studies for Phenol, isooctyldinitro- are not documented in the available literature, the established frameworks for other phenolic compounds provide a clear roadmap for such an assessment. These models are invaluable for a holistic understanding of the potential ecological consequences of introducing this chemical into the environment and for developing effective management and mitigation strategies. nih.gov

Sophisticated Analytical Methodologies for Detection and Characterization in Complex Matrices

Advanced Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are the cornerstone for the separation and quantitative analysis of "Phenol, isooctyldinitro-" and its metabolites. These techniques are essential for resolving the target analyte from a multitude of other compounds present in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, including phenolic compounds and their degradation products. koreascience.krresearchgate.net For the analysis of "Phenol, isooctyldinitro-," derivatization is often a necessary step to increase its volatility and thermal stability, which improves its chromatographic behavior. nih.gov Common derivatization techniques for phenols include silylation or acetylation. nih.govresearchgate.net

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. researchgate.net The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for identification. nih.govresearchgate.net Electron capture negative ion (ECNI) mass spectrometry is a particularly sensitive and reproducible technique for the identification of nitro compounds. nih.gov

Table 1: Illustrative GC-MS Parameters for Dinitrophenol Analysis

| Parameter | Value/Condition | Reference |

|---|---|---|

| Column | Rxi-SVOCms or similar | researchgate.net |

| Carrier Gas | Helium or Hydrogen | rsc.org |

| Injection Mode | Splitless or Split | researchgate.net |

| Temperature Program | e.g., 40°C to 280°C at 10°C/min | researchgate.net |

| Ionization Mode | Electron Impact (EI) or Electron Capture Negative Ion (ECNI) | nih.gov |

| Detector | Mass Spectrometer (Quadrupole, Ion Trap) | koreascience.kr |

For the analysis of less volatile or thermally labile compounds like "Phenol, isooctyldinitro-" at trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. mdpi.comnih.gov This technique offers high sensitivity and selectivity and often does not require derivatization, simplifying sample preparation. mdpi.com It is particularly well-suited for analyzing complex environmental and biological samples. koreascience.krresearchgate.netnih.gov

In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC), which provides better resolution and faster analysis times. mdpi.comus.es The separated components are then introduced into the mass spectrometer. An atmospheric pressure ionization (API) source, such as electrospray ionization (ESI), is typically used, which is a "soft" ionization technique that minimizes fragmentation and preserves the molecular ion. researchgate.net Tandem mass spectrometry (MS/MS) is then used for quantification, where the molecular ion is selected and fragmented, and a specific product ion is monitored. This process, known as selected reaction monitoring (SRM), significantly enhances selectivity and sensitivity. researchgate.net

A study on the determination of dinitrophenolic compounds in environmental water samples using LC-MS/MS achieved detection limits in the range of 6.0 to 8.0 ng/L. nih.gov Another method for the analysis of dinoseb (B1670700) (a dinitrophenol herbicide) in drinking water using an Agilent 6495 Triple Quadrupole LC/MS reported detection at concentrations as low as 1–2 parts per trillion (ppt). hpst.cz

Table 2: Example LC-MS/MS Parameters for Dinitrophenol Analysis

| Parameter | Value/Condition | Reference |

|---|---|---|

| LC Column | C18 reverse-phase (e.g., Agilent ZORBAX Eclipse Plus C18) | hpst.cz |

| Mobile Phase | Gradient of acetonitrile (B52724) and water (often with formic or acetic acid) | us.eshpst.cz |

| Ionization Source | Electrospray Ionization (ESI) in negative mode | hpst.cz |

| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) | us.eshpst.cz |

| Detection Mode | Selected Reaction Monitoring (SRM) | researchgate.net |

| Limit of Detection (LOD) | ng/L to µg/L range | nih.govus.es |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the definitive structural confirmation of "Phenol, isooctyldinitro-" and for assessing the purity of standards and samples.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. rsc.org For "Phenol, isooctyldinitro-," ¹H and ¹³C NMR are crucial for confirming the connectivity of the isooctyl group and the positions of the two nitro groups on the phenolic ring, thus enabling the differentiation between various potential isomers. unimi.itchegg.com

The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of each proton. chegg.com Protons on the aromatic ring will appear as distinct signals, and their splitting patterns (e.g., doublet, triplet) due to spin-spin coupling with neighboring protons can be used to determine their relative positions. chegg.com Similarly, ¹³C NMR provides a signal for each unique carbon atom, and the chemical shifts can differentiate between carbons in the aromatic ring, the isooctyl chain, and those bonded to the hydroxyl and nitro groups. researchgate.net For example, in dinitrophenol isomers, the chemical shifts of the aromatic protons are significantly different, allowing for their unambiguous identification. chegg.com

Table 3: Illustrative ¹H NMR Chemical Shifts for Dinitrophenol Isomers (in ppm)

| Compound | H3 | H4 | H5 | H6 | Reference |

|---|---|---|---|---|---|

| 2,4-Dinitrophenol (B41442) | 8.80 (d) | - | 8.45 (dd) | 7.30 (d) | chegg.com |

| 2,6-Dinitrophenol | 8.40 (d) | 7.80 (t) | 8.40 (d) | - | chegg.com |

| 3,5-Dinitrophenol | - | 8.60 (d) | - | 8.60 (d) | chegg.com |

Note: d = doublet, t = triplet, dd = doublet of doublets. The exact chemical shifts can vary depending on the solvent and instrument.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties. researchgate.netazooptics.com

IR spectroscopy measures the vibrations of bonds within a molecule. azooptics.com For "Phenol, isooctyldinitro-," characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-O stretches of the nitro groups, the C-H stretches of the isooctyl group, and the C=C stretches of the aromatic ring. researchgate.net The presence of a strong intramolecular hydrogen bond between the hydroxyl group and an ortho-nitro group can be inferred from the position and shape of the O-H stretching band. researchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. mdpi.com Phenolic compounds exhibit characteristic absorption bands in the UV region. The presence of nitro groups, which are strong chromophores, will shift the absorption maxima to longer wavelengths (a bathochromic shift). The UV-Vis spectrum can be used for quantitative analysis, as the absorbance at a specific wavelength is proportional to the concentration of the compound. researchgate.net For instance, 2,4-dinitrophenol exhibits a maximum absorbance (λmax) at approximately 358-360 nm. mdpi.com

Table 4: Characteristic Spectroscopic Data for Dinitrophenols

| Spectroscopic Technique | Functional Group/Transition | Characteristic Wavenumber (cm⁻¹)/Wavelength (nm) | Reference |

|---|---|---|---|

| Infrared (IR) | O-H stretch (hydroxyl) | ~3200-3600 (broad) | researchgate.net |

| Aromatic C-H stretch | ~3000-3100 | researchgate.net | |

| Aliphatic C-H stretch | ~2850-2960 | mdpi.com | |

| NO₂ asymmetric/symmetric stretch | ~1520-1560 / ~1335-1350 | researchgate.net | |

| Ultraviolet-Visible (UV-Vis) | π → π* transitions | λmax ~360 nm (for 2,4-DNP) | mdpi.comscielo.br |

Electrochemical and Biosensor Development for Real-Time Monitoring

Electrochemical methods and biosensors are emerging as rapid, sensitive, and cost-effective tools for the real-time monitoring of phenolic and nitroaromatic compounds in various matrices. researchgate.netmdpi.comnih.gov These sensors offer the potential for on-site analysis, which is a significant advantage over laboratory-based chromatographic methods. mdpi.com